molecular formula C17H25N3O4S2 B2486399 methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate CAS No. 2319719-35-0

methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate

Cat. No.: B2486399
CAS No.: 2319719-35-0
M. Wt: 399.52
InChI Key: YSKDGIMNEWXXAM-UHFFFAOYSA-N
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Description

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonyl, and diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the core diazepane structure. The thiolan-3-yl group is introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the phenyl ring. The final step involves the formation of the carbamate group through a reaction with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The sulfonyl group may enhance the compound’s binding affinity and specificity. The diazepane moiety can interact with various receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(thiolan-3-yl)methyl]carbamate
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl)phenyl)carbamate

Uniqueness

Methyl N-(4-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiolan-3-yl and diazepane moieties provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

methyl N-[4-[[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S2/c1-24-17(21)18-14-3-5-16(6-4-14)26(22,23)20-9-2-8-19(10-11-20)15-7-12-25-13-15/h3-6,15H,2,7-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKDGIMNEWXXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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